3-Methoxyisoxazole-5-thiol
CAS No.:
Cat. No.: VC18203640
Molecular Formula: C4H5NO2S
Molecular Weight: 131.16 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C4H5NO2S |
|---|---|
| Molecular Weight | 131.16 g/mol |
| IUPAC Name | 3-methoxy-2H-1,2-oxazole-5-thione |
| Standard InChI | InChI=1S/C4H5NO2S/c1-6-3-2-4(8)7-5-3/h2,5H,1H3 |
| Standard InChI Key | ISBDZHNLFLSGOO-UHFFFAOYSA-N |
| Canonical SMILES | COC1=CC(=S)ON1 |
Introduction
Structural and Chemical Characteristics
Molecular Architecture
3-Methoxyisoxazole-5-thiol (C₄H₅NO₂S) consists of an isoxazole core—a five-membered ring containing one oxygen and one nitrogen atom—with substituents at positions 3 and 5 (Figure 1). The methoxy group at position 3 introduces electron-donating effects, while the thiol group at position 5 provides nucleophilic and redox-active properties.
Hypothetical Structural Features:
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Ring System: Isoxazole (1-oxa-2-azacyclopentadiene).
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Substituents:
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Methoxy (-OCH₃) at position 3.
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Thiol (-SH) at position 5.
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Bond Angles and Lengths: Comparable to standard isoxazole derivatives (C-O: ~1.36 Å; C-N: ~1.30 Å) .
Table 1: Comparative Analysis of Isoxazole Derivatives
Hypothetical Synthesis Pathways
Cyclization Strategies
The synthesis of 3-methoxyisoxazole-5-thiol may involve cyclization of precursor molecules. A plausible route could parallel the synthesis of 5-methylisoxazole-3-carboxylic acid derivatives, where thiourea or thiosemicarbazide intermediates are cyclized under acidic or basic conditions .
Proposed Route:
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Precursor Preparation: React hydroxylamine with a β-keto ester containing a methoxy group to form an isoxazole ring.
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Thiol Introduction: Substitute a leaving group (e.g., halogen) at position 5 with a thiol via nucleophilic displacement using sodium hydrosulfide (NaSH).
Reaction Conditions:
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Cyclization: Phosphorus oxychloride (POCl₃) or polyphosphoric acid.
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Thiolation: Ethanolic NaSH at 60–80°C.
Physicochemical Properties
Stability and Reactivity
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Acid-Base Behavior: The thiol group (pKa ~10–12) may deprotonate under basic conditions, forming a thiolate anion capable of nucleophilic attacks.
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Oxidation Sensitivity: The -SH group is prone to oxidation, potentially forming disulfides or sulfonic acids under oxidative conditions.
Table 2: Predicted Physicochemical Data
| Property | Value/Description |
|---|---|
| Melting Point | 90–110°C (estimated) |
| Solubility | Moderate in polar solvents (e.g., DMSO, ethanol) |
| LogP (Partition Coefficient) | ~1.2 (indicating moderate lipophilicity) |
Challenges and Research Gaps
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Synthetic Feasibility: No documented successful synthesis of 3-methoxyisoxazole-5-thiol exists in the reviewed literature.
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Stability Issues: The compound’s sensitivity to oxidation may limit practical applications without stabilization strategies.
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Biological Data: All proposed bioactivities are extrapolated from structurally related molecules and require experimental validation.
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